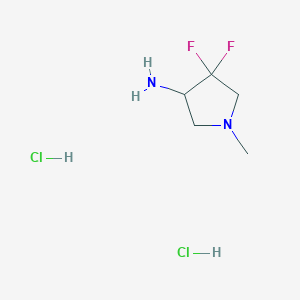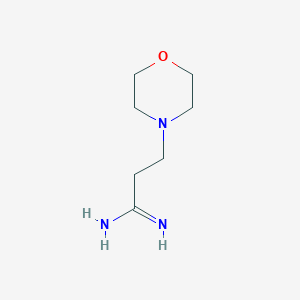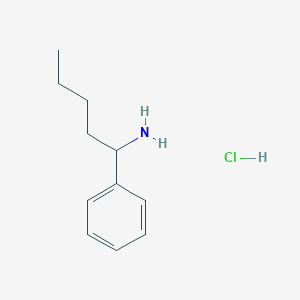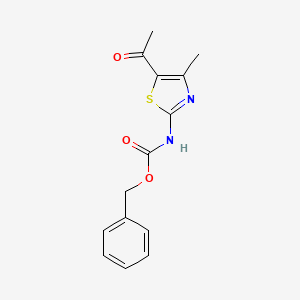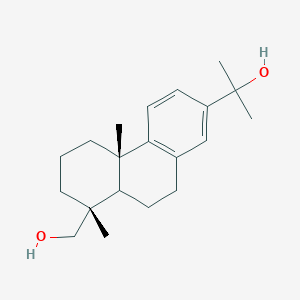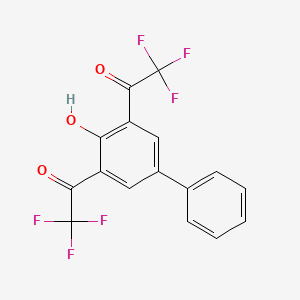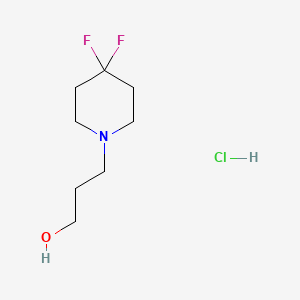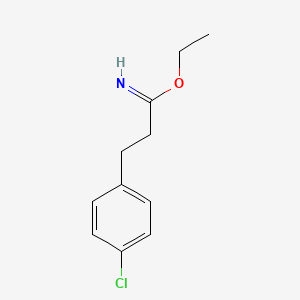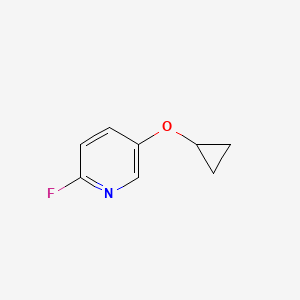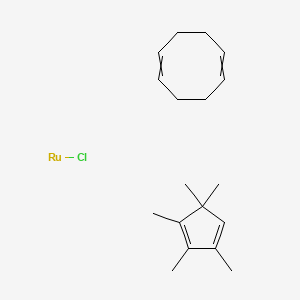![molecular formula C18H27BrN2O2 B12441207 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-10-2](/img/structure/B12441207.png)
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:
Formation of the Boc-protected piperidine: The starting material, piperidine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected piperidine.
Bromination of benzylamine: Benzylamine is brominated using a brominating agent such as N-bromosuccinimide (NBS) to form 2-bromo-benzylamine.
Coupling reaction: The Boc-protected piperidine is then coupled with 2-bromo-benzylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (DCM) are commonly used.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Deprotection reactions: The major product is the free amine derivative of the compound.
Coupling reactions: The major products are biaryl or diaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Chemical biology: It is used in the development of chemical probes for studying biological processes and pathways.
Material science:
作用機序
The mechanism of action of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate.
類似化合物との比較
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds such as:
1-Boc-3-[(2-chloro-benzylamino)-methyl]-piperidine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
1-Boc-3-[(2-methyl-benzylamino)-methyl]-piperidine: The presence of a methyl group instead of a halogen can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its bromine atom, which provides specific reactivity for substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
887587-10-2 |
|---|---|
分子式 |
C18H27BrN2O2 |
分子量 |
383.3 g/mol |
IUPAC名 |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-6-7-14(13-21)11-20-12-15-8-4-5-9-16(15)19/h4-5,8-9,14,20H,6-7,10-13H2,1-3H3 |
InChIキー |
GFWQQYWGRLOOQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


